molecular formula C19H18O4 B14324331 2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one CAS No. 106281-27-0

2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one

Cat. No.: B14324331
CAS No.: 106281-27-0
M. Wt: 310.3 g/mol
InChI Key: PJDABEZGDSEYEK-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one is an organic compound with a complex structure that includes a benzyloxy group, a phenyl ring, a hydroxy group, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of a phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy group.

    Formation of the Pyranone Ring: The next step involves the cyclization of the intermediate compound to form the pyranone ring. This can be achieved through a condensation reaction using an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one can be compared with similar compounds such as:

    4-Benzyloxyphenylacetic acid: Similar structure but lacks the pyranone ring.

    2-(4-Benzyloxyphenyl)ethanoic acid: Similar structure but with an ethanoic acid group instead of the pyranone ring.

    Benzyloxyphenyl derivatives: Various derivatives with different functional groups attached to the phenyl ring.

The uniqueness of this compound lies in its combination of the benzyloxy group, hydroxy group, and pyranone ring, which confer distinct chemical and biological properties.

Properties

CAS No.

106281-27-0

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

2-hydroxy-6-methyl-6-(4-phenylmethoxyphenyl)-2H-pyran-5-one

InChI

InChI=1S/C19H18O4/c1-19(17(20)11-12-18(21)23-19)15-7-9-16(10-8-15)22-13-14-5-3-2-4-6-14/h2-12,18,21H,13H2,1H3

InChI Key

PJDABEZGDSEYEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=CC(O1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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